

Application Notes and Protocols: Remodelin Hydrobromide in Cell Culture

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Compound of Interest

Compound Name: Remodelin hydrobromide

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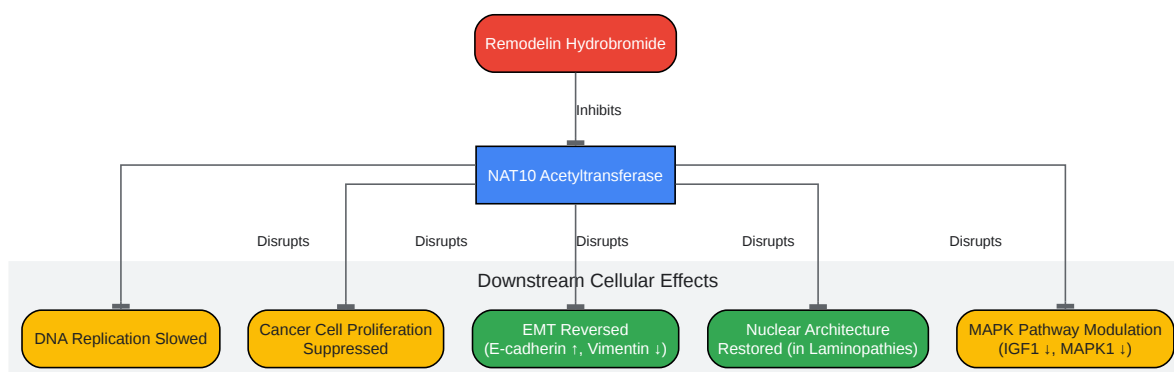
Introduction

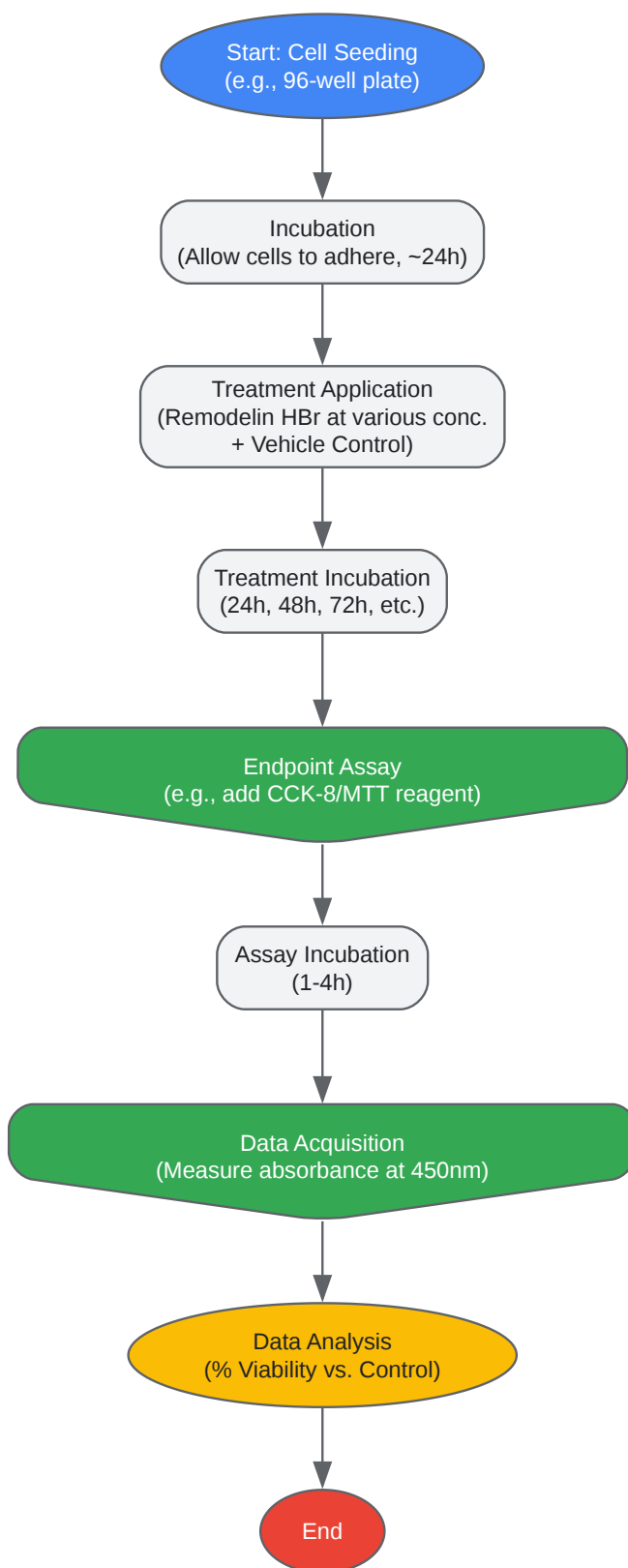
Remodelin hydrobromide is a selective and orally active small-molecule inhibitor of N-acetyltransferase 10 (NAT10).^{[1][2][3]} NAT10 is an enzyme responsible for acetylating various cellular proteins, including those involved in RNA processing, nuclear architecture, and chromatin organization.^[4] In cell culture-based research, Remodelin is utilized for its ability to suppress cancer cell growth, slow DNA replication, and reverse chemotherapy resistance.^{[1][5]} It has also shown significant promise in studies of premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS), where it can improve nuclear morphology and genomic stability.^{[1][4][6]} These application notes provide an overview of its mechanism, effective concentrations, and detailed protocols for its use in a research setting.

Mechanism of Action

The primary mechanism of Remodelin is the inhibition of NAT10.^[1] By blocking NAT10's acetyltransferase activity, Remodelin triggers a cascade of downstream cellular effects. In cancer cells, this inhibition leads to suppressed proliferation and can induce cell death.^[7] Notably, it has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis and drug resistance, by upregulating E-cadherin and downregulating vimentin.^{[5][8]}

In cells with defects in the nuclear lamina, such as those from HGPS patients, Remodelin-mediated NAT10 inhibition helps restore normal nuclear shape by reorganizing the microtubule network.[6][9] Furthermore, studies have indicated that Remodelin alters mitochondrial fatty acid metabolism and can reduce the levels of DNA double-strand break markers, highlighting its role in maintaining genomic stability.[1][10] Recent research in osteosarcoma suggests Remodelin may exert its effects through the MAPK signaling pathway by reducing the expression of key genes like IGF1 and MAPK1.[7]





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